6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine
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Overview
Description
6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an indeno-thiazole ring system.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of indanone derivatives with thioamides in the presence of a base, leading to the formation of the indeno-thiazole ring system . The reaction conditions often require controlled temperatures and the use of solvents such as ethanol or methanol to facilitate the cyclization process.
Industrial Production Methods
While detailed industrial production methods are not extensively documented, the synthesis on a larger scale would likely involve optimization of the reaction conditions to ensure high yield and purity. This could include the use of continuous flow reactors and automated systems to maintain consistent reaction parameters.
Chemical Reactions Analysis
Types of Reactions
6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the oxidizing agent used.
Reduction: Reduction reactions can convert the thiazole ring to its corresponding dihydrothiazole derivative.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under controlled conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, dihydrothiazole derivatives, and various substituted indeno-thiazole compounds .
Scientific Research Applications
6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine has been extensively studied for its applications in:
Chemistry: As a building block for the synthesis of more complex heterocyclic compounds.
Industry: Used in the development of cosmetic products aimed at skin lightening and anti-aging.
Mechanism of Action
The mechanism by which 6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine exerts its effects, particularly as a tyrosinase inhibitor, involves the inhibition of the enzyme tyrosinase. This enzyme is crucial in the biosynthesis of melanin. The compound binds to the active site of tyrosinase, preventing the oxidation of tyrosine to melanin precursors . This inhibition is facilitated by the interaction of the compound with specific amino acid residues in the enzyme’s active site, such as GLY281 .
Comparison with Similar Compounds
Similar Compounds
5H-Indeno[5,6-d]thiazole-2,6-diamine: Another indeno-thiazole derivative with similar structural features.
6,7-Dihydro-5H-indeno[5,6-d][1,3]dioxol-6-amine: A compound with a similar indeno ring system but different functional groups.
Uniqueness
6,7-Dihydro-5H-indeno[5,6-d]thiazol-2-amine is unique due to its potent tyrosinase inhibitory activity, which is significantly higher than other known inhibitors such as kojic acid . This makes it a valuable compound in the development of treatments for hyperpigmentation and other related disorders.
Properties
Molecular Formula |
C10H10N2S |
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Molecular Weight |
190.27 g/mol |
IUPAC Name |
6,7-dihydro-5H-cyclopenta[f][1,3]benzothiazol-2-amine |
InChI |
InChI=1S/C10H10N2S/c11-10-12-8-4-6-2-1-3-7(6)5-9(8)13-10/h4-5H,1-3H2,(H2,11,12) |
InChI Key |
MPVRQOFISAAHEX-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=CC3=C(C=C2C1)SC(=N3)N |
Origin of Product |
United States |
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